Lumiracoxib Acyl-beta-D-glucuronide is a hypothetical compound belonging to the class of acyl glucuronides. Acyl glucuronides are formed when the carboxylic acid group of a drug molecule forms an ester linkage with the 1-hydroxyl group of glucuronic acid. This conjugation reaction is a common metabolic pathway for many drugs containing carboxylic acid groups, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) [, , ]. Due to their electrophilic nature, acyl glucuronides can undergo various reactions, including hydrolysis, acyl migration, and covalent binding to proteins [, , ]. These reactions are of particular interest in drug research due to their potential implications for drug efficacy, clearance, and toxicity [, , ].
Lumiracoxib Acyl-beta-D-glucuronide is a significant metabolite of Lumiracoxib, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of osteoarthritis and acute pain. This compound plays a crucial role in the biochemical pathways associated with pain relief and inflammation. Lumiracoxib Acyl-beta-D-glucuronide is classified under acyl glucuronides, which are conjugated metabolites formed through the process of glucuronidation, a common phase II metabolic pathway that enhances the solubility and excretion of drugs.
The synthesis of Lumiracoxib Acyl-beta-D-glucuronide typically involves enzymatic or chemical conjugation of Lumiracoxib with glucuronic acid. The reaction is facilitated by UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the Lumiracoxib molecule.
Key Synthesis Parameters:
Lumiracoxib Acyl-beta-D-glucuronide has a molecular formula of C_{22}H_{29}O_{8} and a molecular weight of approximately 469.85 g/mol. Its structure features a glucuronic acid moiety linked to the Lumiracoxib core, which includes a dihaloaromatic ring and a 5-methyl group. This structural configuration is essential for its biological activity and interaction with metabolic pathways .
Lumiracoxib Acyl-beta-D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction:
The major products formed from these reactions include Lumiracoxib itself, glucuronic acid, and various hydroxylated or reduced derivatives.
The mechanism of action for Lumiracoxib Acyl-beta-D-glucuronide primarily involves the inhibition of prostaglandin synthesis through the inhibition of cyclooxygenase-2 (COX-2). This inhibition leads to decreased production of inflammatory mediators, thus alleviating pain and inflammation associated with conditions such as osteoarthritis.
Biochemical Pathways:
Lumiracoxib Acyl-beta-D-glucuronide exhibits several notable physical and chemical properties:
These properties are critical for its application in biochemical research and pharmaceutical formulations .
Lumiracoxib Acyl-beta-D-glucuronide is utilized in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4